N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide: is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 3,4-dichlorobenzaldehyde and 2-phenylacetohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
Chemistry: N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide is used as a ligand in coordination chemistry to form complexes with transition metals
Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for developing new therapeutic agents.
Industry: In the materials science field, Schiff bases like N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide are used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison: N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in forming stable metal complexes compared to its analogs with different substituents. The dichloro substitution also enhances its antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-7-6-12(8-14(13)17)10-18-19-15(20)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRSGZAXHNHNAQ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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